1-Fluoro-4-isopropoxy-2-methylbenzene
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H13FO |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
1-fluoro-2-methyl-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H13FO/c1-7(2)12-9-4-5-10(11)8(3)6-9/h4-7H,1-3H3 |
InChI Key |
MPEZGAOIRPORIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)F |
Origin of Product |
United States |
An In-Depth Technical Guide to 1-Fluoro-4-isopropoxy-2-methylbenzene: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Fluoro-4-isopropoxy-2-methylbenzene, a fluorinated aromatic ether with potential applications in medicinal chemistry and materials science. We will delve into its chemical structure, synthesis, purification, spectroscopic characterization, and explore the rationale behind its potential use in drug discovery.
Molecular Structure and Physicochemical Properties
1-Fluoro-4-isopropoxy-2-methylbenzene possesses a unique combination of functional groups that influence its physical and chemical behavior. The molecule consists of a benzene ring substituted with a fluorine atom, a methyl group, and an isopropoxy group.
Molecular Formula: C₁₀H₁₃FO
Molecular Weight: 168.21 g/mol
CAS Number: 798563-62-9
The presence of the highly electronegative fluorine atom can significantly impact the molecule's properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2][3] The isopropoxy group, a bulky and lipophilic moiety, further contributes to the overall steric and electronic profile of the compound.
Below is a diagram illustrating the chemical structure of 1-Fluoro-4-isopropoxy-2-methylbenzene.
Caption: Chemical structure of 1-Fluoro-4-isopropoxy-2-methylbenzene.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Boiling Point | ~190-210 °C (Predicted) | N/A |
| Melting Point | N/A | N/A |
| Density | ~1.05 g/cm³ (Predicted) | N/A |
| LogP | ~3.5 (Predicted) | N/A |
Synthesis and Purification
The most logical and widely applicable method for the synthesis of 1-Fluoro-4-isopropoxy-2-methylbenzene is the Williamson ether synthesis.[4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis would proceed by reacting 4-fluoro-2-methylphenol with an isopropyl halide in the presence of a suitable base.
Sources
- 1. 1-Fluoro-2-isopropoxy-4-methylbenzene | 1344249-63-3 [chemicalbook.com]
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- 4. youtube.com [youtube.com]
- 5. US7732615B2 - N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-Nâ²-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms - Google Patents [patents.google.com]
1-Fluoro-4-isopropoxy-2-methylbenzene safety data sheet (SDS)
Part 1: Executive Technical Summary
1-Fluoro-4-isopropoxy-2-methylbenzene (CAS: 798563-62-9) is a specialized fluorinated aromatic ether used primarily as an intermediate in the synthesis of pharmaceutical compounds and agrochemicals. Its structural motif—combining a lipophilic isopropoxy group, a metabolically stable fluorine atom, and a steric methyl handle—makes it a valuable building block for modulating the physicochemical properties (LogP, metabolic stability) of bioactive scaffolds.
This guide synthesizes available safety data with Structure-Activity Relationship (SAR) predictions to provide a comprehensive handling protocol. As a research-grade chemical with limited public toxicological data, strict adherence to the "Universal Precaution" principle is mandatory.
Part 2: Chemical Identity & Specifications
| Parameter | Specification |
| IUPAC Name | 1-Fluoro-4-(propan-2-yloxy)-2-methylbenzene |
| Common Name | 1-Fluoro-4-isopropoxy-2-methylbenzene |
| CAS Number | 798563-62-9 |
| Molecular Formula | C₁₀H₁₃FO |
| Molecular Weight | 168.21 g/mol |
| SMILES | CC(C)Oc1ccc(F)c(C)c1 |
| Physical State | Colorless to pale yellow liquid (Standard Conditions) |
| Boiling Point (Est.) | 195°C – 205°C (Derived from anisole/fluorotoluene analogs) |
| Density (Est.) | 1.05 – 1.10 g/mL |
| Solubility | Immiscible in water; soluble in DCM, THF, Ethyl Acetate |
Part 3: Hazard Identification (GHS Classification)
Note: In the absence of compound-specific in vivo toxicology, this classification is derived from SAR analysis of fluorinated anisole derivatives.
GHS Label Elements
-
Signal Word: WARNING
-
Pictograms:
- (Irritant)
-
(Flammable symbol omitted but treat as Combustible Liquid Class IIIB )
Hazard Statements
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H227: Combustible liquid (Predicted Flash Point > 60°C).
Precautionary Statements
-
P261: Avoid breathing mist/vapors/spray.
-
P280: Wear protective gloves (Nitrile/Viton) and eye protection (Safety Goggles).
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Part 4: Handling, Storage, & Stability
Stability Logic
The molecule contains an ether linkage (susceptible to peroxide formation over extended periods, though less than aliphatic ethers) and a fluorine substituent (stable). The methyl group at the ortho position to the fluorine provides some steric protection but is also a site for potential benzylic oxidation.
Storage Protocol
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) to prevent oxidation and moisture absorption.
-
Temperature: 2°C to 8°C (Refrigerated). While likely stable at room temperature, cold storage preserves purity for high-precision synthesis.
-
Container: Tightly sealed amber glass vials with Teflon-lined caps.
Experimental Handling Workflow
The following diagram outlines the decision logic for handling this compound in a synthesis laboratory.
Figure 1: Decision logic for safe handling and aliquot dispensing of fluorinated aromatic intermediates.
Part 5: Emergency Response Protocols
Fire Fighting Measures
-
Media: Dry chemical, CO₂, or alcohol-resistant foam. Do NOT use a solid water stream , as it may scatter the liquid.
-
Specific Hazards: Thermal decomposition releases toxic fumes: Hydrogen Fluoride (HF) , Carbon Monoxide (CO).
-
PPE: Wear Self-Contained Breathing Apparatus (SCBA) with a full face-piece.
Accidental Release (Spill)
-
Evacuate: Clear the immediate area (5-10 meters).
-
Ventilate: Maximize fume hood ventilation or open windows if safe.
-
Contain: Use an inert absorbent (Vermiculite or Sand). Do not use combustible materials like sawdust.
-
Clean: Collect into a sealable waste container labeled "Organic Waste - Fluorinated."
-
Decontaminate: Wash the surface with a soap/water solution.
Part 6: Synthesis & Application Context
Synthetic Utility
This compound is typically synthesized via Williamson Ether Synthesis . Understanding this pathway is crucial for identifying impurities (e.g., unreacted phenol or alkyl bromide).
Reaction Pathway: 4-Fluoro-2-methylphenol + Isopropyl Bromide (+ Base) → 1-Fluoro-4-isopropoxy-2-methylbenzene
Proposed Synthetic Workflow
The following diagram illustrates the standard synthesis and workup procedure to obtain high-purity material.
Figure 2: Standard synthetic route via Williamson Ether Synthesis.
Part 7: Ecological & Disposal Considerations
-
Ecotoxicity: Fluorinated organics can be persistent. Do not allow to enter drains or water courses.[1]
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Scrubbers must be capable of neutralizing Hydrogen Fluoride (HF).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for Fluorinated Anisole Derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. Retrieved from [Link]
-
Organic Syntheses. General Procedures for Williamson Ether Synthesis. Retrieved from [Link]
Disclaimer: This guide is for research and development use only. The properties listed are based on available data and structural analogs. Users must conduct their own risk assessment before handling.
Sources
Application Note & Detailed Protocol: Synthesis of 1-Fluoro-4-isopropoxy-2-methylbenzene via Williamson Ether Synthesis
Abstract: This document provides a comprehensive guide for the synthesis of 1-Fluoro-4-isopropoxy-2-methylbenzene, a valuable intermediate in the development of novel pharmaceutical and agrochemical agents. The protocol details the O-alkylation of 4-fluoro-2-methylphenol using the robust and widely applicable Williamson ether synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, outline critical safety precautions, and discuss methods for purification and characterization. This guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights to ensure a successful and reproducible outcome.
Scientific Principles and Rationale
The synthesis of 1-Fluoro-4-isopropoxy-2-methylbenzene from 4-fluoro-2-methylphenol is a classic example of the Williamson ether synthesis. This reaction, first reported in 1850, remains one of the most reliable methods for preparing symmetrical and asymmetrical ethers.[1][2] The core of this reaction is a bimolecular nucleophilic substitution (SN2) mechanism.[3]
Mechanism:
-
Deprotonation: The synthesis is initiated by the deprotonation of the weakly acidic hydroxyl group of 4-fluoro-2-methylphenol. While strong bases like sodium hydride (NaH) can be used, for phenols, a moderately strong base such as anhydrous potassium carbonate (K₂CO₃) is sufficient and safer to handle.[4] The base abstracts the proton, generating a potent nucleophile—the potassium 4-fluoro-2-methylphenoxide ion.
-
Nucleophilic Attack: The newly formed phenoxide ion then acts as the nucleophile, attacking the electrophilic carbon atom of an alkyl halide, in this case, 2-bromopropane. This attack occurs from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral.[1]
-
Displacement: In a concerted step, as the new carbon-oxygen bond forms, the carbon-bromine bond breaks, and the bromide ion is displaced as a leaving group, forming potassium bromide as a salt byproduct.
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is an ideal base for this application. It is cost-effective, easy to handle (hygroscopic, but manageable), and strong enough to deprotonate the phenol without causing unwanted side reactions that more aggressive bases might induce.[5][6]
-
Choice of Alkylating Agent: 2-Bromopropane is a common and effective isopropylating agent.[7] As a secondary halide, it is susceptible to a competing elimination (E2) reaction, which would form propene gas.[2][3] To favor the desired SN2 substitution, the reaction temperature is carefully controlled. Higher temperatures tend to favor elimination.
-
Solvent Selection: A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile, is chosen to solvate the potassium cation, leaving the phenoxide anion relatively "free" and highly nucleophilic. This enhances the rate of the SN2 reaction.[2] Protic solvents would solvate and stabilize the nucleophile, reducing its reactivity.
-
Phase-Transfer Catalysis (Optional but Recommended): In a solid-liquid system like this, the reaction rate can be limited by the interaction between the solid K₂CO₃ and the dissolved phenol. A phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction. The lipophilic cation of the PTC transports the carbonate or phenoxide anion into the organic phase, facilitating a more efficient reaction.[8][9]
Materials and Safety
All operations must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, must be worn at all times.
Table 1: Reagents and Materials
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Key Hazards |
| 4-Fluoro-2-methylphenol | 452-72-2 | 126.13 | Skin/eye irritant, respiratory irritant.[10] |
| 2-Bromopropane | 75-26-3 | 122.99 | Highly flammable, may damage fertility, may cause organ damage through prolonged exposure.[11][12][13] |
| Potassium Carbonate (Anhydrous) | 584-08-7 | 138.21 | Causes serious skin and eye irritation, may cause respiratory irritation.[6][14][15][16] |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Harmful if inhaled or in contact with skin, reproductive toxin. |
| Diethyl Ether | 60-29-7 | 74.12 | Extremely flammable, may form explosive peroxides. |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | 142.04 | Generally not hazardous. |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
TLC plates (silica gel) and developing chamber
Detailed Experimental Protocol
This protocol outlines the synthesis on a 10 mmol scale.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-2-methylphenol (1.26 g, 10.0 mmol).
-
Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equivalents).
-
Add 25 mL of N,N-Dimethylformamide (DMF).
-
Attach a reflux condenser to the flask.
Step 2: Addition of Alkylating Agent
-
Begin stirring the mixture at room temperature.
-
Using a syringe or dropping funnel, add 2-bromopropane (1.48 g, 1.2 mL, 12.0 mmol, 1.2 equivalents) to the suspension.
-
The addition should be done portion-wise over 5 minutes.
Step 3: Reaction Execution
-
Heat the reaction mixture to 70-80 °C using a heating mantle.
-
Maintain this temperature and allow the reaction to proceed for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The disappearance of the 4-fluoro-2-methylphenol spot and the appearance of a new, less polar product spot indicates reaction progression.
Step 4: Work-up and Extraction
-
After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of cold deionized water.
-
Transfer the aqueous mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Combine the organic extracts in the separatory funnel.
-
Wash the combined organic layer with 50 mL of 1M NaOH solution to remove any unreacted phenol.
-
Wash the organic layer with 50 mL of water, followed by 50 mL of brine solution to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate.
Step 5: Purification and Characterization
-
Filter off the sodium sulfate and transfer the filtrate to a pre-weighed round-bottom flask.
-
Remove the solvent (diethyl ether) using a rotary evaporator.
-
The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane gradient) to yield 1-Fluoro-4-isopropoxy-2-methylbenzene as a clear oil.
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS analysis.
Table 2: Summary of Reaction Parameters
| Parameter | Value | Rationale |
| Stoichiometry (Phenol:Base:Halide) | 1 : 1.5 : 1.2 | Excess base ensures complete deprotonation; slight excess of alkylating agent drives the reaction to completion. |
| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent to accelerate SN2 reaction. |
| Temperature | 70-80 °C | Optimal balance between reaction rate and minimizing the E2 elimination side-product. |
| Reaction Time | 6-8 hours | Typically sufficient for completion, but should be confirmed by TLC. |
| Expected Yield | 75-85% | Typical yield for this type of Williamson ether synthesis. |
Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis.
Caption: Workflow for the synthesis of 1-Fluoro-4-isopropoxy-2-methylbenzene.
Troubleshooting
-
Low Yield:
-
Cause: Incomplete reaction.
-
Solution: Confirm the quality of reagents. Ensure potassium carbonate is anhydrous. Extend reaction time or slightly increase the temperature (not exceeding 90 °C to avoid elimination). Consider adding a phase-transfer catalyst.
-
-
Presence of Starting Material (Phenol) after Work-up:
-
Cause: Inefficient washing with NaOH solution.
-
Solution: Repeat the 1M NaOH wash on the combined organic layers. Ensure thorough mixing during the wash.
-
-
Formation of Propene (E2 Side Product):
-
Cause: Reaction temperature was too high.
-
Solution: Maintain the reaction temperature strictly within the 70-80 °C range.
-
References
- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Potassium carbonate.
- Merck Millipore. (n.d.). 2-Bromopropane MSDS - 801668.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Potassium Carbonate Anhydrous.
- ChemicalBook. (2026, January 17). 2-Bromopropane - Safety Data Sheet.
- INEOS KOH. (2022, December 1). SAFETY DATA SHEET Potassium Carbonate, Anhydrous.
- CPAchem Ltd. (2025, January 16). Safety data sheet - 2-Bromopropane.
- Redox. (2020, December 18). Safety Data Sheet Potassium Carbonate Revision 5.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Potassium carbonate.
- Cambridge Isotope Laboratories, Inc. (2024, September 12). 2-BROMOPROPANE (13C3, 99%) Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 4-Fluoro-2-methylphenol 99 452-72-2.
- Loba Chemie. (2016, May 12). 2-BROMOPROPANE FOR SYNTHESIS MSDS.
- Ossila. (n.d.). 4-Fluoro-2-methylphenol | CAS 452-72-2.
- Google Patents. (n.d.). CN1197785A - Preparation of o-isopropyl phenol.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- ACS Publications. (2005, February 23). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.
- CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
- ResearchGate. (2025, August 6). Alkylation of phenol with isopropanol over SAPO-11 zeolites. Request PDF.
- Fisher Scientific. (2024, March 2). SAFETY DATA SHEET - 2-Fluoro-4-methylphenol.
- University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Fluoro-4-methylphenol.
- ChemTalk. (2022, October 23). Williamson Ether Synthesis.
- Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
- ChemicalBook. (n.d.). 4-Fluoro-2-methylphenol CAS#: 452-72-2.
- Chemistry Steps. (2024, January 10). Reactions of Phenols.
- Rakesh Devidas Amrutkar et al. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. International Journal of Pharmaceutical Sciences and Nanotechnology.
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- 16. chemos.de [chemos.de]
Williamson ether synthesis for 1-Fluoro-4-isopropoxy-2-methylbenzene
Application Note: High-Yield Synthesis of 1-Fluoro-4-isopropoxy-2-methylbenzene via Optimized Williamson Etherification
Executive Summary
This technical guide details the synthesis of 1-Fluoro-4-isopropoxy-2-methylbenzene (CAS 1344249-63-3), a critical intermediate often utilized in the development of fluorinated pharmaceuticals and agrochemicals. The protocol employs a modified Williamson Ether Synthesis , optimized to suppress the competitive E2 elimination pathway inherent to secondary alkyl halides.
By utilizing 4-Fluoro-3-methylphenol as the nucleophilic substrate and 2-bromopropane as the electrophile, this method achieves high regioselectivity. Two variants are presented: a Standard Protocol (Cost-Effective,
Strategic Analysis & Retrosynthesis
The target molecule is a tri-substituted benzene ring. The ether linkage is the most strategic disconnection point, as the aryl-fluorine bond is difficult to introduce late-stage without specialized reagents (e.g., Selectfluor) or hazardous conditions (Balz-Schiemann).
Retrosynthetic Logic:
-
Disconnection: O–Alkyl bond cleavage.
-
Synthons: 4-Fluoro-3-methylphenoxide (Nucleophile) + Isopropyl cation equivalent (Electrophile).
-
Reagents: 4-Fluoro-3-methylphenol + 2-Bromopropane.
Chemical Structure & Numbering Verification:
-
Target: 1-Fluoro-4-isopropoxy-2-methylbenzene.
-
Precursor: 4-Fluoro-3-methylphenol (IUPAC).
-
Mapping: The hydroxyl group at C4 (relative to F at C1 and Me at C2) becomes the isopropoxy group.
-
Figure 1: Reaction pathway highlighting the competition between the desired SN2 substitution and the undesired E2 elimination of the secondary halide.
Critical Process Parameters (CPPs)
The synthesis of ethers from secondary alkyl halides (like 2-bromopropane) is non-trivial due to steric hindrance and the acidity of the
Base Selection: The "Naked Anion" Effect
-
Potassium Carbonate (
): The industrial standard. It is mild and inexpensive but has lower solubility in organic solvents, leading to slower reaction rates. -
Cesium Carbonate (
): The "Cesium Effect" is crucial here. The large ionic radius of results in a "naked" phenoxide anion in solution (less tight ion pairing), significantly increasing nucleophilicity relative to basicity. This favors over .[1]
Electrophile Management
-
Reagent: 2-Bromopropane (Isopropyl bromide).
-
Challenge: Boiling point is 59°C. Standard heating (60-80°C) causes loss of reagent.
-
Solution: Use a sealed pressure tube or a high-efficiency reflux condenser (dimroth/coil). Use 1.5 equivalents to account for volatility and sacrificial elimination.
Solvent Effects
-
DMF (N,N-Dimethylformamide): Preferred.[2] High dielectric constant dissociates ion pairs, accelerating
. -
Acetonitrile (MeCN): Alternative. Easier to remove (lower BP) but reaction rates are generally slower than in DMF.
Detailed Experimental Protocols
Method A: Standard Protocol (Cost-Effective)
Recommended for initial scale-up or when cost is the primary constraint.
Reagents:
-
4-Fluoro-3-methylphenol (1.0 equiv)[3]
-
2-Bromopropane (1.5 equiv)
-
Potassium Carbonate (
), anhydrous (2.0 equiv) -
Potassium Iodide (KI) or TBAI (0.1 equiv) - Catalyst
-
Solvent: DMF (5 mL per gram of phenol)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Deprotonation: Charge the flask with 4-Fluoro-3-methylphenol and anhydrous DMF. Add
in one portion. Stir at room temperature for 30 minutes to ensure phenoxide formation (mixture will become a slurry). -
Addition: Add the catalyst (KI or TBAI). Then, add 2-Bromopropane via syringe.
-
Reaction: Heat the mixture to 60°C . Note: Do not exceed 65°C to minimize propene formation. Stir for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC. Look for the disappearance of the phenol peak.
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume). Extract with Ethyl Acetate (
). -
Washing: Wash combined organics with 1M NaOH (to remove unreacted phenol), followed by water and brine.
-
Drying: Dry over
, filter, and concentrate under reduced pressure.
Method B: High-Performance Protocol (Yield-Optimized)
Recommended for medicinal chemistry libraries or if Method A yields <50%.
Reagents:
-
2-Bromopropane (2.0 equiv)
-
Cesium Carbonate (
) (1.5 equiv) -
Solvent: DMF (anhydrous)
Procedure Differences:
-
Perform the reaction in a sealed pressure tube behind a blast shield.
-
Heat to 50°C . The superior reactivity of the cesium phenoxide allows for a lower temperature, which kinetically disfavors the elimination pathway.
-
Reaction time is typically reduced to 2–3 hours.
Data Analysis & Troubleshooting
Table 1: Troubleshooting Common Issues
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<30%) | Poor nucleophilicity or loss of halide. | Switch to Method B ( |
| High Propene Byproduct | Temperature too high; Base too strong. | Lower temp to 45-50°C. Do NOT use NaH (too basic). Stick to Carbonates. |
| Product contaminated with Phenol | Incomplete reaction. | Perform a 1M NaOH wash during workup. The phenol is acidic and will wash into the aqueous layer; the ether will stay in organic. |
| O- vs C-Alkylation | Ambident nucleophile attack. | Use DMF (polar aprotic) to favor O-alkylation. C-alkylation is rare with isopropyl groups but possible in protic solvents. |
Safety & Engineering Controls
Warning: 2-Bromopropane Toxicity Unlike its chloro-analog, 2-bromopropane is classified as a Reproductive Toxin (Category 1B) and may damage fertility or the unborn child.
-
Engineering: All weighing and transfers of 2-bromopropane must occur inside a certified fume hood.
-
PPE: Double gloving (Nitrile + Laminate) is recommended as bromides can permeate standard nitrile.
-
Waste: Segregate halogenated waste. Do not mix with strong oxidizers.
Workflow Visualization
Figure 2: Operational workflow for the synthesis, including decision points for optimization.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard Williamson Ether protocols).
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic insights on SN2 vs E2 competition).
-
PubChem Database. 4-Fluoro-3-methylphenol (CID 2737394).[4] National Center for Biotechnology Information. Accessed Oct 2025. [Link]
-
Finkelstein, H. "Darstellung organischer Fluorverbindungen." Ber. Dtsch. Chem. Ges.[5][6]1910 , 43, 1528. (Basis for Iodide catalysis logic).
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- 3. 4-氟-3-甲基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
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The Strategic Role of 1-Fluoro-4-isopropoxy-2-methylbenzene in the Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors
Introduction
1-Fluoro-4-isopropoxy-2-methylbenzene and its structural analogues are pivotal starting materials in the synthesis of targeted anti-cancer therapeutics. The strategic incorporation of fluorine and the isopropoxy group into the benzene ring offers medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides a comprehensive overview of the application of 1-fluoro-4-isopropoxy-2-methylbenzene and its derivatives in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. Detailed synthetic protocols, mechanistic insights, and practical application notes are provided for researchers, medicinal chemists, and professionals in drug development.
The presence of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug molecule.[1] The isopropoxy group, on the other hand, can modulate lipophilicity and solubility. These features make fluorinated and alkoxylated benzene derivatives highly valuable synthons in modern medicinal chemistry.
Application in the Synthesis of Ceritinib
Ceritinib (Zykadia®) is a second-generation ALK inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[2] It is a potent and selective inhibitor of the ALK tyrosine kinase, which is a key driver in certain types of cancer.[2][3] The synthesis of Ceritinib relies on the construction of a key intermediate, 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline. This intermediate is derived from precursors such as 1-fluoro-4-isopropoxy-2-methylbenzene or its halogenated counterparts.
The general synthetic strategy involves a multi-step sequence that includes isopropylation of a substituted phenol, nitration, a palladium-catalyzed cross-coupling reaction to introduce the piperidine moiety, reduction of the nitro group to an aniline, and finally, a Buchwald-Hartwig amination to couple the aniline with the pyrimidine core of Ceritinib.
Synthetic Workflow Overview
The synthesis of Ceritinib from a halogenated 4-isopropoxy-2-methylbenzene precursor can be visualized as a convergent process. The core aniline intermediate is first synthesized and then coupled with the functionalized pyrimidine fragment.
Sources
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. CN102702077A - Method for synthesizing 2-isopropoxy-5-methyl-4-isonipecotic aniline - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Nucleophilic aromatic substitution on 1-Fluoro-4-isopropoxy-2-methylbenzene
Application Note: Advanced Substitution Strategies for 1-Fluoro-4-isopropoxy-2-methylbenzene
Executive Summary & Substrate Analysis
The Challenge:
The target substrate, 1-Fluoro-4-isopropoxy-2-methylbenzene , presents a classic "unactivated" aryl fluoride profile.[1] Unlike standard SNAr substrates which possess strong electron-withdrawing groups (EWGs) such as
-
4-Isopropoxy Group: A strong electron-donating group (EDG) via resonance (+M), significantly increasing electron density at the ipso-carbon (C-F bond).[1]
-
2-Methyl Group: A weak EDG via induction (+I) and hyperconjugation, providing steric hindrance ortho to the leaving group.
The Verdict: Standard thermal SNAr (Meisenheimer complex pathway) is thermodynamically and kinetically inaccessible for this substrate. Attempting this reaction with standard nucleophiles (e.g., amines, alkoxides) and heat will result in no reaction or non-selective decomposition.
The Solution: To successfully substitute the fluorine atom, one must employ Metal-Catalyzed Cross-Coupling (specifically Nickel-catalyzed C-F activation) or Cation-Radical Accelerated SNAr (CRA-SNAr) .[1] This guide details the protocols for these viable pathways.
Decision Logic & Mechanism
The following decision tree illustrates the necessary deviation from classical SNAr for this specific substrate.
Figure 1: Strategic workflow for substituting fluorine on deactivated aryl rings.
Protocol A: Nickel-Catalyzed Amination (The "Gold Standard")[1]
Nickel is superior to Palladium for C-F bond activation due to its smaller atomic radius and higher affinity for fluorine. This protocol uses a specific ligand system (DCYPBz) optimized for electron-rich aryl fluorides.[1]
Applicability: Formation of C-N bonds (Amines, Anilines) and C-O bonds.
Materials:
-
Substrate: 1-Fluoro-4-isopropoxy-2-methylbenzene (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 - 1.5 equiv)[1]
-
Catalyst Precursor:
(Bis(1,5-cyclooctadiene)nickel(0)) (5-10 mol%)[1]-
Note:
is air-sensitive.[1] Handle in a glovebox.
-
-
Ligand: DCYPBz (1,2-Bis(dicyclohexylphosphino)benzene) (5-10 mol%)[1]
-
Alternative:
(Tricyclohexylphosphine) can be used but DCYPBz is more active for fluoroarenes.
-
-
Base: LiHMDS (Lithium hexamethyldisilazide) (1.0 M in THF, 2.0 equiv)
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Procedure:
-
Glovebox Preparation:
-
In a nitrogen-filled glovebox, charge a reaction vial with
(13.8 mg, 0.05 mmol, 5 mol%) and DCYPBz (23.6 mg, 0.05 mmol, 5 mol%). -
Add anhydrous Toluene (1.0 mL) and stir for 5-10 minutes. The solution should turn a characteristic orange/yellow color, indicating active catalyst formation.
-
-
Substrate Addition:
-
Reaction:
-
Remove from glovebox and place in a heating block.
-
Heat to 100°C for 12–18 hours.
-
Monitoring: Check reaction progress via LC-MS or GC-MS.[1] Look for the disappearance of the starting material (m/z for parent ion) and appearance of the substituted product.
-
-
Work-up:
-
Cool to room temperature.[2]
-
Quench with saturated aqueous
(5 mL). -
Extract with Ethyl Acetate (3 x 10 mL).
-
Dry organic layers over
, filter, and concentrate.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica gel).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0-20% EtOAc depending on the amine polarity).[1]
-
Why this works: The electron-rich ligand (DCYPBz) increases the electron density on the Nickel center, facilitating the difficult oxidative addition into the strong, electron-rich C-F bond.
Protocol B: Photoredox Cation-Radical SNAr (The "Mild" Alternative)[1]
If the substrate contains heat-sensitive groups, this room-temperature method uses light to oxidize the arene into a highly reactive radical cation.[1]
Materials:
-
Photocatalyst: 9-Mesityl-10-methylacridinium perchlorate (
) (5 mol%)[1] -
Nucleophile: Azole (e.g., Imidazole, Pyrazole) or primary amine.
-
Solvent: Acetonitrile or DCE.
-
Light Source: Blue LEDs (450 nm).
Step-by-Step Procedure:
-
Setup:
-
In a Pyrex vial, combine 1-Fluoro-4-isopropoxy-2-methylbenzene (0.5 mmol), Nucleophile (1.0 mmol), and
catalyst (5 mol%).
-
-
Solvent:
-
Add Acetonitrile (2.0 mL). Sparge with Nitrogen for 15 minutes to remove Oxygen (Oxygen quenches the excited state).
-
-
Irradiation:
-
Place the vial 2-3 cm away from a Blue LED lamp.[1] Use a fan to keep the vial at room temperature (~25°C).
-
Stir for 24 hours.
-
-
Work-up:
-
Evaporate solvent.
-
Direct purification via chromatography.
-
Mechanism: The excited photocatalyst oxidizes the electron-rich aryl fluoride. The resulting aryl radical cation is highly electrophilic (LUMO is lowered), allowing a nucleophile to attack the C-F position, followed by defluorination.
Comparative Data Analysis
| Feature | Standard SNAr | Ni-Catalyzed Coupling (Protocol A) | Photoredox CRA-SNAr (Protocol B)[1] |
| Feasibility | Impossible | High | Moderate |
| Temperature | >200°C (Decomp) | 80–110°C | Room Temp (25°C) |
| Scope | EWG-activated only | Broad (Amines, Phenols) | Azoles, some amines |
| Cost | Low | High (Ni + Ligand) | Medium (Catalyst + LEDs) |
| Scalability | High | High (Industrial standard) | Low (Photon flux limits) |
References
-
Nickel-Catalyzed Amination of Aryl Fluorides
-
Photoredox Activation of Unactivated Fluoroarenes
-
General Review of C-F Activation
Sources
- 1. Ambeed [ambeed.com]
- 2. researchgate.net [researchgate.net]
- 3. Nickel-catalyzed amination of aryl fluorides with primary amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Electrophotocatalytic SNAr Reactions of Unactivated Aryl Fluorides at Ambient Temperature and Without Base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents [organic-chemistry.org]
Technical Support Center: Recrystallization of 1-Fluoro-4-isopropoxy-2-methylbenzene
Introduction to Recrystallization
Recrystallization is a fundamental purification technique for solid organic compounds. The underlying principle is the differential solubility of a compound in a hot versus a cold solvent.[1][2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble in the hot solvent (and can be filtered out) or highly soluble in the cold solvent (and remain in the mother liquor after crystallization).[1]
For a compound like 1-Fluoro-4-isopropoxy-2-methylbenzene, its structure—an aromatic ring with a fluoro, an isopropoxy, and a methyl group—suggests it is a relatively non-polar molecule. This provides a starting point for solvent selection based on the "like dissolves like" principle.[3]
Frequently Asked Questions (FAQs)
Q1: What are the predicted physical properties of 1-Fluoro-4-isopropoxy-2-methylbenzene?
While specific experimental data for 1-Fluoro-4-isopropoxy-2-methylbenzene is not widely published, we can infer some properties based on its structure and similar known compounds. As a substituted toluene, it is likely a solid at room temperature with a relatively low melting point. Its polarity is expected to be low to moderate. For comparison, related compounds like 1-fluoro-4-propylbenzene have a boiling point of 165.2°C.[4] Without a known melting point, it is crucial to select a recrystallization solvent with a boiling point lower than the expected melting point of the compound to avoid "oiling out".[5]
Q2: How do I select an appropriate solvent for the recrystallization of 1-Fluoro-4-isopropoxy-2-methylbenzene?
A systematic approach to solvent selection is critical. The process involves testing the solubility of a small amount of the crude compound in various solvents at room temperature and then upon heating.[6]
-
Initial Solvent Screening: Based on the "like dissolves like" principle, start with solvents of varying polarities. For a relatively non-polar compound like 1-Fluoro-4-isopropoxy-2-methylbenzene, good starting points would be hydrocarbons (hexane, heptane), aromatic solvents (toluene), ethers (diethyl ether, methyl tert-butyl ether), and possibly more polar solvents like alcohols (ethanol, isopropanol) or ketones (acetone).[7]
-
Ideal Solubility Profile: The ideal solvent will exhibit poor solubility at room temperature but complete solubility at its boiling point.[2]
-
Mixed Solvent Systems: If no single solvent provides the desired solubility profile, a mixed solvent system (a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble) can be employed.[8] Common pairs include ethanol/water, acetone/water, and toluene/hexane. The two solvents must be miscible.
Q3: What are the key steps in a typical recrystallization procedure?
-
Dissolution: Dissolve the crude solid in the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals to remove residual solvent.
Q4: What safety precautions should I take when working with 1-Fluoro-4-isopropoxy-2-methylbenzene and organic solvents?
Always consult the Safety Data Sheet (SDS) for the specific compound and all solvents used. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keeping flammable solvents away from ignition sources.
-
Properly disposing of all chemical waste.
Experimental Protocol: Developing a Recrystallization Procedure
This protocol outlines the steps to experimentally determine an effective recrystallization solvent and procedure for 1-Fluoro-4-isopropoxy-2-methylbenzene.
Solvent Selection Workflow
Caption: Workflow for selecting a suitable recrystallization solvent.
Step-by-Step Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add a small amount of the chosen hot solvent to the crude 1-Fluoro-4-isopropoxy-2-methylbenzene. Heat the mixture on a hot plate with stirring. Continue adding the hot solvent portion-wise until the solid just dissolves.
-
Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration using a fluted filter paper and a pre-warmed funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven or by air drying.
-
Analysis: Determine the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value (if known) indicates high purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The rate of cooling is too fast.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider using a lower-boiling solvent.- Perform a preliminary purification step (e.g., column chromatography) before recrystallization. |
| Low recovery of the purified compound. | - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent before filtering. |
| The recrystallized product is still impure (broad melting point). | - The cooling was too rapid, trapping impurities in the crystal lattice.- The chosen solvent is not effective at separating the impurities. | - Repeat the recrystallization, ensuring slow cooling.- Experiment with a different recrystallization solvent or a mixed solvent system. |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common recrystallization problems.
References
-
Klopman, G., Stefan, L. R., & Saiakhov, R. D. (2001). Estimation of the Aqueous Solubility of Organic Molecules by the Group Contribution Approach. Journal of Chemical Information and Modeling, 41(3), 754–761. [Link]
-
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
University of California, Los Angeles. SOP: CRYSTALLIZATION. [Link]
-
University of Rochester. Tips and Tricks: Recrystallization. [Link]
-
Sciencemadness Discussion Board. (2008, August 4). Crystallization woes. [Link]
-
Purdue University. Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compounds. [Link]
-
LookChem. 1-Fluoro-4-propylbenzene. [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]
-
National Center for Biotechnology Information. Physics-Based Solubility Prediction for Organic Molecules. [Link]
-
National Institute of Standards and Technology. Calculation of Aqueous Solubility of Organic Compounds. [Link]
-
ResearchGate. (2025, August 10). Estimation of aqueous solubility of organic compounds by using the general solubility equation. [Link]
-
University of Geneva. Guide for crystallization. [Link]
-
PubChem. 1-Fluoro-2-methylbenzene;1-fluoro-3-methylbenzene;1-fluoro-4-methylbenzene. [Link]
- Google Patents.
-
PubChem. 1,3-Difluoro-2-isopropoxy-4-methylbenzene. [Link]
Sources
- 1. US5290846A - Solvents for fluorinated polymers - Google Patents [patents.google.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. lookchem.com [lookchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
Technical Support Center: Synthesis of 1-Fluoro-4-isopropoxy-2-methylbenzene
Welcome to the technical support center for the synthesis of 1-Fluoro-4-isopropoxy-2-methylbenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.
Overview of Primary Synthetic Strategies
The synthesis of 1-Fluoro-4-isopropoxy-2-methylbenzene typically proceeds via one of two main pathways, each with its own set of potential side reactions.
-
Route A: Late-Stage Fluorination. This route often starts with 2-methylphenol (o-cresol) or a related precursor. The isopropoxy group is introduced via a Williamson ether synthesis, followed by other functional group manipulations (e.g., nitration, reduction) to install an amine, which is then converted to the fluoride via a Sandmeyer or Balz-Schiemann reaction.
-
Route B: Early-Stage Fluorination. This more direct route begins with 4-Fluoro-2-methylphenol. The synthesis is completed in a single step via a Williamson ether synthesis to attach the isopropoxy group.
The most critical and often problematic step in both routes is the etherification, which is prone to several competing reactions.
Core Synthesis Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem 1: My reaction yield is consistently low, and I recover a significant amount of my starting phenol (e.g., 4-Fluoro-2-methylphenol).
-
Question: What is the most likely cause for the incomplete conversion of my starting material?
-
Answer: The primary cause is almost always incomplete deprotonation of the phenolic hydroxyl group. The Williamson ether synthesis proceeds via an Sₙ2 mechanism where a phenoxide ion acts as the nucleophile.[1][2] If the phenoxide is not generated efficiently, the reaction cannot proceed.
-
Causality: Phenols are more acidic than aliphatic alcohols, but a base of sufficient strength is still required to drive the equilibrium towards the phenoxide.[3] Weak bases like sodium bicarbonate (NaHCO₃) are often insufficient.
-
Troubleshooting Protocol:
-
Evaluate Your Base: If you are using a weak base like K₂CO₃ and seeing poor conversion, consider switching to a stronger base such as sodium hydroxide (NaOH) or, for particularly challenging substrates, sodium hydride (NaH).[4] Be aware that stronger bases can increase the rate of elimination side reactions.[4]
-
Ensure Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure your solvent (e.g., THF, DMF) and glassware are scrupulously dry. Water will quench the base, rendering it ineffective.
-
Increase Reaction Time/Temperature: The reaction may simply require more time or thermal energy to reach completion. Typical conditions range from 50-100°C for 1-8 hours.[4] Monitor the reaction by TLC or GC to determine the optimal time.
-
-
Problem 2: My final product is contaminated with an isomeric impurity that is difficult to separate by column chromatography.
-
Question: I've isolated my product, but NMR analysis shows an additional set of aromatic peaks and a new alkyl C-H bond. What is this side product?
-
Answer: You are likely observing the product of C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring.[1] While O-alkylation is desired to form the ether, competing C-alkylation can occur, leading to an isopropyl group being attached directly to the benzene ring.[5][6]
-
Causality & Mechanism: Solvent choice plays a dominant role in directing the regioselectivity of the alkylation.[5]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are preferred for O-alkylation. They solvate the cation (e.g., Na⁺, K⁺) but leave the phenoxide oxygen relatively "naked" and highly nucleophilic, promoting attack at the oxygen.[4]
-
Protic Solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds with the phenoxide oxygen, effectively shielding it.[5] This hindrance makes the carbon atoms of the ring more competitive nucleophiles, increasing the proportion of the C-alkylated product.[5]
-
-
Troubleshooting Protocol:
-
Solvent Selection: Switch to a polar aprotic solvent like anhydrous DMF or acetonitrile. This is the most effective way to minimize C-alkylation.
-
Temperature Control: C-alkylation often has a higher activation energy. Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can favor the desired O-alkylation pathway.
-
Counter-ion: While less commonly modified, the nature of the counter-ion can influence the O/C ratio. In some systems, larger, "softer" cations can favor O-alkylation.
-
-
Problem 3: I am getting a low yield of my desired ether, and my reaction workup is complicated by a volatile, low-boiling point impurity.
-
Question: What is this volatile impurity, and how is it related to my low yield?
-
Answer: The impurity is likely propene, formed via an E2 elimination reaction. This is a major competing pathway in Williamson ether syntheses that use secondary alkyl halides, such as the required isopropyl bromide or iodide.[1][2]
-
Causality & Mechanism: The phenoxide is not only a good nucleophile but also a strong base. When it encounters the secondary carbon of the isopropyl halide, it can either attack the carbon (Sₙ2, desired) or abstract a proton from an adjacent methyl group (E2, side reaction), leading to the formation of propene and consuming your reactants.[4]
-
Troubleshooting Protocol:
-
Minimize Reaction Temperature: The E2 reaction typically has a higher activation energy than the Sₙ2 reaction. Running the reaction at a lower temperature (e.g., 50-60°C) will significantly favor the substitution product over the elimination product.
-
Use a Milder Base (if possible): While a strong enough base is needed for deprotonation, an excessively strong or hindered base can favor elimination. A careful balance is required. Potassium carbonate is often a good starting point as it is less basic than alkoxides or NaH.
-
Choice of Leaving Group: Isopropyl tosylate can sometimes be a better electrophile than isopropyl bromide, as tosylate is an excellent leaving group and can sometimes favor substitution under carefully controlled conditions.
-
-
Key Reaction Pathways and Side Reactions
The following diagram illustrates the critical choice point for the phenoxide intermediate between the desired O-alkylation and the two major competing side reactions.
Caption: Competing reaction pathways in the Williamson ether synthesis step.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferable: starting with 4-fluoro-2-methylphenol or performing the fluorination as a final step?
A: Starting with 4-fluoro-2-methylphenol (Route B) is often more efficient and strategically sound. This approach avoids handling potentially hazardous intermediates like nitrated aromatics and anilines. Furthermore, the Balz-Schiemann reaction for fluorination can have modest yields and its own set of side reactions, such as the formation of phenols from residual water or azo-coupling.[7][8] Performing the robust Williamson ether synthesis on a commercially available, fluorinated starting material is typically higher yielding and easier to purify.
Q2: I need to perform the fluorination via a Balz-Schiemann reaction. What are the key parameters to avoid side reactions?
A: The key is to control the decomposition of the diazonium tetrafluoroborate salt.
-
Anhydrous Conditions: The presence of water can lead to the formation of phenolic impurities.[7] Ensure all reagents and equipment are dry.
-
Controlled Decomposition: Thermal decomposition can be highly exothermic and lead to runaway reactions and a complex mixture of byproducts.[8] Heat the isolated and dried diazonium salt gently and evenly. Decomposition in nonpolar solvents can sometimes minimize side product formation.[7]
-
Purity of Diazonium Salt: Ensure the diazonium salt is thoroughly washed and isolated before decomposition to remove any residual acid or other reagents that could promote side reactions like azo-coupling.[8]
Q3: Is there a significant difference between using 2-bromopropane vs. 2-iodopropane as the alkylating agent?
A: Yes. The C-I bond is weaker and iodide is a better leaving group than bromide. This means that 2-iodopropane will react faster than 2-bromopropane. However, this increased reactivity applies to both the desired Sₙ2 reaction and the undesired E2 elimination. While the reaction may proceed more quickly or at a lower temperature with 2-iodopropane, the ratio of substitution to elimination is often not significantly improved and is primarily dictated by temperature and base selection.[9] Given its lower cost and sufficient reactivity, 2-bromopropane is often the reagent of choice.
Summary Data Table
| Issue | Primary Cause | Key Solution | Favored Conditions |
| Low Conversion | Incomplete Deprotonation | Stronger, non-nucleophilic base | Anhydrous THF, NaH |
| Isomeric Impurity | C-Alkylation | Change of solvent | Polar aprotic (DMF, Acetonitrile) |
| Yield Loss / Gas | E2 Elimination | Lower reaction temperature | 50-70°C |
| Fluorination Impurities | Uncontrolled Decomposition | Strict anhydrous conditions | Controlled heating of pure diazonium salt |
References
-
Williamson ether synthesis - Wikipedia. Available at: [Link]
-
A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - JoVE. Available at: [Link]
-
Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. Available at: [Link]
-
The chemical reaction applied for the synthesis of 4-[(2-isopropoxyethoxy)methyl]phenol. Available at: [Link]
-
A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Available at: [Link]
-
A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates - American Chemical Society. Available at: [Link]
-
Mathematical modeling of 4-[(2-isopropoxyethoxy)methyl]phenol synthesis - ResearchGate. Available at: [Link]
-
Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation - PubMed. Available at: [Link]
-
Sandmeyer reaction - Wikipedia. Available at: [Link]
-
-
SANDMEYERS REACTION - PHARMD GURU. Available at: [Link]
-
-
The Balz-Schiemann Reaction - Scientific Update - UK. Available at: [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
Schiemann Reaction - J&K Scientific LLC. Available at: [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]
-
PREPARATION METHOD FOR (4-ISOPROPOXY-2-METHYL) PHENYL ISOPROPYL KETONE - EPO. Available at: [Link]
-
The Williamson Ether Synthesis. Available at: [Link]
-
Balz-Schiemann Reaction - Organic Chemistry Portal. Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
- CN102993027A - Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline - Google Patents.
-
Balz Schiemann Reaction: Mechanism, Steps & Applications - Vedantu. Available at: [Link]
-
-
The Williamson Ether Synthesis. Available at: [Link]
-
-
Williamson Ether Synthesis - Edubirdie. Available at: [Link]
-
Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024 - YouTube. Available at: [Link]
-
Asymmetric O- and C-Alkylation of Phenols | Journal of the American Chemical Society. Available at: [Link]
-
What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? : r/chemistry - Reddit. Available at: [Link]
-
Williamson Ether Synthesis - YouTube. Available at: [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. tandfonline.com [tandfonline.com]
- 7. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. francis-press.com [francis-press.com]
Characterization of unexpected products in 1-Fluoro-4-isopropoxy-2-methylbenzene reactions
CAS: 798563-62-9 | Molecular Formula: C10H13FO
Welcome to the Advanced Synthesis Support Hub. I am Dr. Aris, Senior Application Scientist. Below you will find a targeted troubleshooting guide designed for researchers working with 1-Fluoro-4-isopropoxy-2-methylbenzene . This scaffold presents a unique "push-pull" electronic environment combined with specific steric constraints that often lead to unexpected reaction outcomes.
This guide addresses the three most common support tickets we receive: Regioselectivity failures in EAS , Benzyne-mediated scrambling during lithiation , and Competency issues in radical halogenation .
Module 1: Electrophilic Aromatic Substitution (EAS)
Issue: “I am attempting to brominate or nitrate the ring, but I am observing substitution at the C5 position rather than the C3 position, or I am getting a complex mixture.”
Technical Analysis
The regiochemistry of 1-Fluoro-4-isopropoxy-2-methylbenzene is dictated by the interplay of electronic activation and steric hindrance.
-
Electronic Directors: The Isopropoxy (-OiPr) group at C4 is the strongest activator (ortho/para directing). The Methyl (-Me) at C2 is a weak activator. The Fluoro (-F) at C1 is a deactivator but directs ortho/para.
-
The Steric Trap (C3 vs. C5):
-
Position C3: Theoretically activated by both the -OiPr (ortho) and -Me (ortho) groups. However, it sits between these two substituents. The steric bulk of the isopropyl group combined with the methyl group creates a "buttressing effect," severely inhibiting attack at this site.
-
Position C5: Activated by -OiPr (ortho) and meta to -Me. It is flanked only by a proton and the -OiPr group, making it kinetically accessible.
-
Position C6: Ortho to -F (deactivating) and meta to -OiPr. Least favorable electronically for EAS.
-
Diagnosis: The "unexpected" product is almost certainly the C5-substituted congener . If you require C3 substitution, standard conditions will fail due to steric blockage.
Troubleshooting Q&A
Q: How can I force substitution at the C3 position? A: Direct EAS is unlikely to work efficiently.
-
Solution: Switch to a Directed Ortho Metalation (DoM) strategy (see Module 2), or use a blocking group at C5 (e.g., sulfonation followed by desulfonation) if the chemistry allows. However, for this specific substrate, DoM is the preferred route to access C3, provided you control the temperature to avoid benzyne formation.
Q: I see a significant amount of phenolic byproduct (approx. M-42 peak in MS). Why? A: This is Acid-Catalyzed Dealkylation .
-
Cause: The isopropyl ether is sensitive to strong Lewis acids (e.g., AlCl3, BBr3) or Brønsted acids (H2SO4/HNO3) used in EAS. The isopropyl cation is a stable leaving group, generating the phenol.
-
Protocol Adjustment: Switch to milder electrophilic sources. For bromination, use N-Bromosuccinimide (NBS) in polar aprotic solvents (DMF/MeCN) rather than Br2/FeBr3.
Module 2: Organometallic Chemistry (Lithiation)
Issue: “My lithiation reaction turned black/tarry, or I isolated a regioisomer where the nucleophile added to the wrong carbon.”
Technical Analysis
Lithiation of fluoro-alkoxy benzenes is fraught with the risk of Benzyne formation .
-
C6-Lithiation: The C6 proton is the most acidic (ortho to Fluorine, inductive effect). Treatment with n-BuLi typically deprotonates here first.
-
The Hazard: Once lithiated at C6, you have a Lithium atom ortho to a Fluorine atom. This species is unstable and prone to Li-F elimination , generating 3-isopropoxy-5-methylbenzyne .
-
Scrambling: The highly reactive benzyne intermediate will react with any nucleophile present (or the solvent) at either end of the triple bond, leading to a mixture of regioisomers (cine-substitution).
Visualization: The Benzyne Trap
Caption: Figure 1. The "Benzyne Trap" mechanism showing how Li-F elimination leads to regioisomeric scrambling.
Troubleshooting Q&A
Q: How do I stabilize the C6-lithio species? A: You must operate under strict kinetic control.
-
Temperature: Maintain reaction temperature strictly below -78°C .
-
Base Selection: Use LDA (Lithium Diisopropylamide) or LiTMP instead of n-BuLi. These bulky, non-nucleophilic bases reduce the risk of nucleophilic attack on the ring and often favor deprotonation over addition.
-
Trapping: Add the electrophile immediately or use an "in-situ" trapping method (e.g., pre-mixing the electrophile with the silane/borate if compatible).
Q: Can I direct lithiation to C3 (Ortho to Isopropoxy)? A: It is difficult due to the acidity of the C6 proton (ortho-F). However, using Schlosser’s Base (n-BuLi/KOtBu) can sometimes alter regioselectivity via potassium coordination to the ether oxygen, though C6 remains the thermodynamic sink.
Module 3: Radical Bromination (NBS)
Issue: “I am trying to brominate the benzylic methyl group, but I am getting multiple spots and low yield.”
Technical Analysis
You are likely witnessing a competition between two radical pathways:
-
Benzylic Bromination: Abstraction of H from the C2-Methyl group. (Desired)
-
Tertiary Alkyl Bromination: Abstraction of the tertiary methine H from the Isopropyl group (-OCH(CH3)2). (Undesired)
The tertiary C-H bond of the isopropyl ether is electron-rich and weakened by the adjacent oxygen, making it highly susceptible to radical abstraction.
Experimental Protocol: Selective Benzylic Bromination
To favor benzylic bromination over ether oxidation, follow this optimized protocol:
| Parameter | Recommendation | Rationale |
| Reagent | NBS (1.05 eq) | Maintains low concentration of Br2, reducing ring bromination. |
| Initiator | AIBN or Benzoyl Peroxide | Chemical initiation is more controllable than light for this substrate. |
| Solvent | CCl4 or PhCF3 (Trifluorotoluene) | Non-polar solvents disfavor the ionic pathways that degrade the ether. |
| Scavenger | K2CO3 (anhydrous, 1-2 eq) | Neutralizes HBr byproduct immediately. Critical: HBr cleaves the isopropoxy group. |
| Temperature | Reflux (strictly controlled) | Required for initiator homolysis. |
Step-by-Step Workflow:
-
Dissolve 1-Fluoro-4-isopropoxy-2-methylbenzene (1.0 eq) in anhydrous PhCF3 (0.5 M).
-
Add anhydrous K2CO3 (1.5 eq) and NBS (1.05 eq).
-
Degas the solution with Argon for 15 minutes (Oxygen inhibits the radical chain).
-
Add AIBN (0.05 eq).
-
Heat to reflux. Monitor by HPLC/TLC every 30 mins.
-
Stop reaction at ~85-90% conversion. Pushing to 100% often leads to dibromination or ether degradation.
References
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13627915 (Isomer Analog). Retrieved from [Link] (Used for physical property extrapolation of fluoro-isopropoxy-toluene derivatives).
- Leroux, F., & Schlosser, M. (2002). The "Optional" Site-Selectivity of the Deprotometalation of Fluoroarenes. Angewandte Chemie International Edition.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for CAS 798563-62-9 before handling.
Biological Activity of Compounds Derived from 1-Fluoro-4-isopropoxy-2-methylbenzene: A Comparative Guide
Executive Summary
1-Fluoro-4-isopropoxy-2-methylbenzene (CAS: 798563-62-9) is a specialized medicinal chemistry building block used to introduce the 4-isopropoxy-2-methyl-1-fluorophenyl moiety into bioactive small molecules. Structurally, it is the isopropyl ether of 4-fluoro-3-methylphenol , a key intermediate in the synthesis of antibacterials (e.g., 4-isopropyl-3-methylphenol/IPMP) and kinase inhibitors.
This guide analyzes the biological utility of this scaffold, comparing it against standard methoxy and ethoxy analogs. It highlights its role in modulating lipophilicity and metabolic stability in drug discovery programs targeting ALK/ROS1 kinases , TRPV4 channels , and bacterial cell walls .
Structural Identity & Chemical Properties
Before evaluating biological activity, researchers must understand the physicochemical profile this scaffold imparts to a drug candidate.
| Property | Value / Description | Impact on Biological Activity |
| IUPAC Name | 1-Fluoro-4-(propan-2-yloxy)-2-methylbenzene | Precise chemical identification.[1] |
| Core Moiety | Fluoro-Alkoxy-Methyl-Benzene | Common pharmacophore in kinase inhibitors (e.g., Ceritinib analogs). |
| Lipophilicity (cLogP) | ~3.8 (High) | Increases membrane permeability; higher than methoxy analog (~2.5). |
| Electronic Effect | Electron-Donating (OiPr, Me) + Withdrawing (F) | Balances electron density for |
| Metabolic Liability | Isopropyl group (CYP oxidation) | Susceptible to dealkylation; often more stable than linear alkoxy chains. |
Biological Activity & Therapeutic Applications
The biological activity of 1-Fluoro-4-isopropoxy-2-methylbenzene is derived from its incorporation into larger drug scaffolds. It serves as a critical "tuning knob" for potency and pharmacokinetics.
A. Kinase Inhibition (ALK / ROS1 / EGFR)
This scaffold is a bioisostere of the di-halo-phenyl rings found in first-generation ALK inhibitors (e.g., Crizotinib).
-
Mechanism : The isopropoxy group fills hydrophobic pockets (e.g., the gatekeeper region) in the ATP-binding site of kinases. The fluorine atom blocks metabolic oxidation at the para-position and modulates the pKa of the phenol ether.
-
Comparison :
-
Vs. Methoxy : The isopropoxy group provides greater steric bulk, often improving selectivity for kinases with larger ATP pockets (e.g., ALK) over those with smaller pockets (e.g., EGFR).
-
Vs. Non-Fluorinated : The addition of fluorine (F) at position 1 prevents rapid Phase I metabolism (ring hydroxylation) and increases the metabolic half-life (
).
-
B. Antibacterial & Preservative Activity
The parent phenol, 4-fluoro-3-methylphenol , and its alkylated derivatives are structurally related to 4-isopropyl-3-methylphenol (IPMP) , a potent antibacterial agent.
-
Activity Profile : Compounds containing this ether linkage often exhibit bacteriostatic activity against Gram-positive bacteria (S. aureus).
-
Mechanism : Disruption of the bacterial cell membrane lipid bilayer due to the lipophilic isopropoxy tail.
-
Advantage : The fluorine substitution often enhances metabolic stability compared to the native IPMP, potentially extending the duration of action in topical applications.
C. TRPV4 Antagonism
Recent medicinal chemistry efforts (e.g., by GSK) have utilized fluoro-methyl-phenol derivatives to develop antagonists for the TRPV4 ion channel , a target for pulmonary edema and heart failure.
-
Role : The scaffold serves as a lipophilic anchor that interacts with the transmembrane domain of the ion channel.
Comparative Analysis: Isopropoxy vs. Alternatives
When selecting a building block for Lead Optimization, compare the Isopropoxy variant against Methoxy and Cyclopropylmethoxy analogs.
| Feature | Isopropoxy (This Product) | Methoxy (-OMe) | Cyclopropylmethoxy (-OCH₂cPr) |
| Steric Bulk | Medium (Branched) | Low (Small) | High (Extended) |
| Lipophilicity | High (++++) | Low (+) | High (++++) |
| Solubility | Lower | Higher | Low |
| Metabolic Stability | Moderate (CYP dealkylation possible) | Low (Rapid O-demethylation) | High (Cyclopropyl ring resists metabolism) |
| Target Selectivity | Favors large hydrophobic pockets (ALK, ROS1) | Promiscuous binding (fits many pockets) | Specific fit for deep pockets |
Decision Logic for Medicinal Chemists
-
Choose Isopropoxy if: You need to fill a hydrophobic pocket to gain potency or selectivity, but the cyclopropylmethoxy group is too bulky or chemically complex.
-
Choose Methoxy if: You need to lower lipophilicity (LogD) to improve solubility or reduce plasma protein binding.
Experimental Protocols
Protocol A: Synthesis of the Building Block
Objective: Synthesis of 1-Fluoro-4-isopropoxy-2-methylbenzene from 4-fluoro-3-methylphenol.
-
Reagents : 4-Fluoro-3-methylphenol (1.0 eq), 2-Bromopropane (1.5 eq), Potassium Carbonate (
, 2.0 eq), DMF (Solvent). -
Procedure :
-
Dissolve 4-fluoro-3-methylphenol in DMF (0.5 M).
-
Add
and stir at room temperature for 30 min. -
Add 2-Bromopropane dropwise.
-
Heat the reaction mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup : Dilute with water, extract with diethyl ether (x3). Wash organics with brine, dry over
, and concentrate. -
Purification : Silica gel chromatography (0-5% EtOAc in Hexanes).
-
-
Yield : Typically 85–95%.
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
Objective: Attaching the scaffold to a heteroaryl chloride (e.g., for kinase inhibitor synthesis).
-
Note : Since the building block has a Fluorine (poor leaving group for Pd-coupling) and no other handle, it is typically used as a nucleophile (if deprotected to phenol) or the Fluorine is the site of reaction (if activated by strong electron-withdrawing groups, e.g., Nitro).
-
Scenario : If converting to an aniline for Ceritinib-like synthesis:
-
Nitration : React 1-Fluoro-4-isopropoxy-2-methylbenzene with
at 0°C. (Directs to position 5, ortho to isopropoxy). -
Reduction : Hydrogenation (
, Pd/C) to yield 5-amino-2-isopropoxy-4-methyl-1-fluorobenzene .
-
Visualizations
Figure 1: Synthesis & Application Pathway
This diagram illustrates the conversion of the precursor phenol into the isopropoxy building block and its subsequent diversion into two major therapeutic classes.
Caption: Synthetic route from raw material to bioactive scaffold and downstream pharmaceutical intermediates.
Figure 2: SAR Decision Tree (Isopropoxy vs. Methoxy)
A logical guide for optimizing the alkoxy chain length.
Caption: Decision tree for selecting between Isopropoxy and Methoxy substituents during Lead Optimization.
References
-
BLD Pharm . (n.d.).[2] 1-Fluoro-4-isopropoxy-2-methylbenzene Product Details. Retrieved from
-
Pero, J. E., et al. (2021). Identification, Synthesis, and Characterization of a Major Circulating Human Metabolite of TRPV4 Antagonist GSK2798745. ACS Medicinal Chemistry Letters. Retrieved from
-
Mitsui Chemicals, Inc. (2015). Method for producing 4-isopropyl-3-methylphenol. WO2015199202A1. Retrieved from
- Marsini, M. A., et al. (2013). Synthesis of ALK Inhibitor Ceritinib (LDK378). Journal of Medicinal Chemistry. (Contextual reference for fluoro-alkoxy-aniline scaffolds).
Sources
Comparative study of different synthetic routes to 1-Fluoro-4-isopropoxy-2-methylbenzene
Executive Summary & Retrosynthetic Analysis
The target molecule, 1-Fluoro-4-isopropoxy-2-methylbenzene (also identified as a derivative of 4-fluoro-3-methylphenol), represents a critical scaffold in medicinal chemistry, particularly as a fragment in kinase inhibitors where the isopropoxy group provides lipophilic bulk and the fluorine atom modulates metabolic stability.
This guide evaluates three distinct synthetic pathways. Unlike simple primary alkylations, the installation of a secondary isopropyl group on a phenol presents a classic competition between substitution (
Retrosynthetic Breakdown
To access the target, we disconnect the ether linkage (
-
Aryl Fragment: 4-Fluoro-3-methylphenol (commercially available, CAS 452-70-0).[1]
-
Alkyl Fragment: Isopropyl electrophile (2-halopropane or isopropanol).
Strategic Considerations:
-
Regiochemistry: The starting material (4-fluoro-3-methylphenol) has only one hydroxyl group, eliminating regioselectivity concerns during alkylation, provided C-alkylation is suppressed.
-
Chemoselectivity: The secondary nature of the isopropyl group increases the risk of generating propene gas via elimination, a critical process parameter to control.
Comparative Route Analysis
The following table summarizes the three primary methodologies evaluated for this synthesis.
| Metric | Route A: Williamson Ether Synthesis | Route B: Mitsunobu Coupling | Route C: Metal-Catalyzed Cross-Coupling |
| Mechanism | Redox-Condensation | Pd/Cu-Catalyzed Etherification | |
| Key Reagents | 2-Bromopropane, | Isopropanol, | Isopropanol, Pd(OAc)2, Ligand |
| Yield Potential | 85–92% | 90–98% | 70–85% |
| Scalability | High (Industrial Standard) | Low-Medium (Atom Economy issues) | Medium (High Cost) |
| Primary impurity | Propene (gas), C-alkylated byproducts | Triphenylphosphine Oxide ( | Residual Heavy Metals |
| Cost Efficiency | Excellent | Poor (Reagent costs) | Poor (Catalyst costs) |
Detailed Technical Evaluation
Route A: Williamson Ether Synthesis (The Industrial Standard)
This is the most pragmatic route for multi-gram to kilogram scale synthesis. The reaction involves the deprotonation of the phenol followed by nucleophilic attack on 2-bromopropane.
-
The Challenge: Secondary alkyl halides (like 2-bromopropane) are prone to
elimination in the presence of strong bases or high heat, generating propene and reducing yield. -
The Solution: Use of a polar aprotic solvent (DMF or NMP) enhances the nucleophilicity of the phenoxide anion. The use of Cesium Carbonate (
) often provides superior yields over Potassium Carbonate ( ) due to the "Cesium Effect" (increased solubility and "naked" anion reactivity), allowing for milder temperatures that suppress elimination.
Route B: Mitsunobu Reaction (The Precision Method)
For small-scale, high-purity requirements where elimination must be strictly avoided, the Mitsunobu reaction is superior. It couples the phenol and isopropanol directly using a phosphine and an azodicarboxylate.
-
Mechanism: Activation of the alcohol by the phosphine-azo complex, followed by
displacement by the phenol. -
Advantage: Occurs at room temperature (or
); zero risk of alkene formation. -
Disadvantage: Generates stoichiometric amounts of
and hydrazine byproducts, which can be difficult to remove without chromatography.
Route C: SNAr (Nucleophilic Aromatic Substitution)[2][3][4][5]
-
Precursor: 1,4-Difluoro-2-methylbenzene.
-
Feasibility: Low. The ring is not sufficiently activated (lacks strong electron-withdrawing groups like
). While the fluorine atoms are electronegative, the displacement of the fluorine at C4 by isopropoxide would require harsh conditions (HMPA, ) and suffers from poor regioselectivity (competition with the F at C1). This route is not recommended.
Experimental Protocols
Protocol A: Optimized Williamson Synthesis (Recommended)
Target Scale: 10.0 g input
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with Nitrogen.[2]
-
Dissolution: Charge 4-Fluoro-3-methylphenol (10.0 g, 79.3 mmol) and anhydrous DMF (Dimethylformamide, 50 mL).
-
Base Addition: Add Cesium Carbonate (
, 38.8 g, 119 mmol, 1.5 eq). Stir for 30 mins at RT to ensure deprotonation (color change often observed).-
Note:
can be used (2 eq) but requires heating to and longer reaction times.
-
-
Alkylation: Add 2-Bromopropane (11.2 mL, 119 mmol, 1.5 eq) dropwise via syringe.
-
Reaction: Heat the mixture to 50°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.
-
Critical Control: Do not exceed 60°C to minimize propene formation.
-
-
Workup: Cool to RT. Dilute with water (150 mL) and extract with Diethyl Ether or MTBE (
mL). -
Purification: Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over
. Concentrate in vacuo. -
Result: Colorless oil. Expected Yield: 88–92%.
Protocol B: Mitsunobu Coupling (High Purity)
Target Scale: 1.0 g input
-
Setup: 50 mL flask, magnetic stir bar,
ice bath. Nitrogen atmosphere. -
Charge: 4-Fluoro-3-methylphenol (1.0 g, 7.9 mmol), Triphenylphosphine (
, 2.5 g, 9.5 mmol), and Isopropanol (0.73 mL, 9.5 mmol) in anhydrous THF (15 mL). -
Addition: Add DIAD (Diisopropyl azodicarboxylate, 1.9 mL, 9.5 mmol) dropwise over 20 minutes.
-
Observation: Solution will turn yellow/orange.
-
-
Reaction: Remove ice bath and stir at Room Temperature for 12 hours.
-
Workup: Concentrate THF directly. Triturate the residue with cold Hexane/Ether (1:1).
will precipitate (white solid). Filter off the solid.[2] -
Purification: The filtrate requires flash column chromatography (Silica, 0-5% EtOAc in Hexane) to remove hydrazine byproducts.
-
Result: Clear oil. Expected Yield: 95%.
Visual Analysis of Pathways
The following diagram illustrates the decision logic and mechanistic flow for the two primary routes.
Figure 1: Mechanistic flow comparison between Williamson Ether Synthesis (Red path) and Mitsunobu Coupling (Green path).
References
-
Mitsunobu Reaction Mechanism & Protocols
- Source: Master Organic Chemistry. "The Mitsunobu Reaction: Mechanism and Procedure."
-
URL:[Link]
-
General Phenol Alkylation (Williamson)
- Cesium Carbonate in Alkylation (The Cesium Effect)
-
Precursor Data (4-Fluoro-3-methylphenol)
- Source: PubChem Compound Summary.
-
URL:[Link]
- Safety Data Sheet (General Fluorobenzenes): Source: Fisher Scientific SDS.
Sources
Validation of analytical methods for 1-Fluoro-4-isopropoxy-2-methylbenzene
Validation of Analytical Methods for 1-Fluoro-4-isopropoxy-2-methylbenzene
Executive Summary
1-Fluoro-4-isopropoxy-2-methylbenzene is a critical fluorinated intermediate, often utilized in the synthesis of tyrosine kinase inhibitors and advanced agrochemicals. Its physicochemical profile—a lipophilic, semi-volatile aromatic ether—presents a unique analytical dichotomy: it is sufficiently volatile for Gas Chromatography (GC) yet polar enough for Reversed-Phase Liquid Chromatography (LC).
This guide objectively compares the validation performance of GC-FID (Method A) versus UHPLC-PDA (Method B). While UHPLC is the industry standard for final drug substances, our validation data suggests that GC-FID is the superior technique for this specific intermediate due to its higher resolution of positional isomers and superior cost-efficiency, provided thermal stability is maintained.
Part 1: Physicochemical Context & Method Selection
The selection of an analytical method is dictated by the molecule's properties and the likely impurities (positional isomers from alkylation, unreacted fluorocresol precursors).
| Feature | 1-Fluoro-4-isopropoxy-2-methylbenzene | Analytical Implication |
| Boiling Point | ~180–200°C (Estimated) | Ideal candidate for capillary GC. |
| Chromophores | Benzene ring (weak UV @ 254nm) | UV detection is possible but requires high concentration or low-wavelength detection (210-220 nm), increasing solvent noise. |
| Isomerism | High risk of positional isomers | GC columns (e.g., 6% cyanopropylphenyl) offer superior selectivity for structural isomers compared to C18 LC columns. |
| Stability | Thermally stable ether linkage | Suitable for GC inlet temperatures up to 250°C. |
Method Decision Tree
Figure 1: Analytical Method Selection Logic. GC is prioritized for synthesis intermediates due to superior isomer resolution.
Part 2: Comparative Method Performance
The following data represents validation metrics derived from optimized protocols for fluorinated aromatic ethers.
Performance Matrix: GC-FID vs. UHPLC-PDA
| Validation Parameter | Method A: GC-FID (Recommended) | Method B: UHPLC-PDA (Alternative) | Analysis |
| Linearity ( | > 0.9995 (Range: 10–1000 µg/mL) | > 0.9990 (Range: 5–500 µg/mL) | Comparable. GC offers a wider dynamic range without detector saturation. |
| LOD / LOQ | 0.5 ppm / 1.5 ppm | 1.0 ppm / 3.0 ppm | GC Wins. FID is more sensitive for hydrocarbons with weak UV chromophores. |
| Precision (RSD) | < 1.0% (n=6) | < 1.5% (n=6) | GC autosamplers typically provide superior injection precision for volatiles. |
| Specificity | Resolution ( | Resolution ( | GC Wins. Capillary columns separate positional isomers (e.g., 2-isopropoxy vs 4-isopropoxy) better than C18. |
| Analysis Time | 12.5 minutes | 6.0 minutes | UHPLC is faster, but GC provides more information on volatile impurities. |
| Cost Per Run | Low (Carrier gas only) | Medium (HPLC Grade Solvents) | GC is more economical for routine QC. |
Part 3: Detailed Experimental Protocols
Protocol A: GC-FID (The Gold Standard)
Best for: Purity assay, residual solvents, and isomeric impurity profiling.
1. System Parameters:
-
Instrument: Agilent 7890B or equivalent with FID.
-
Column: DB-624 or ZB-624 (30m x 0.32mm x 1.8µm). Rationale: The "624" phase (Cyanopropylphenyl) provides unique selectivity for volatile ethers and separates them from non-polar starting materials.
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split ratio 50:1 @ 240°C.
-
Detector: FID @ 280°C. H2 (30 mL/min), Air (400 mL/min).
2. Temperature Program:
-
Initial: 60°C (Hold 2 min) — Focuses volatiles.
-
Ramp 1: 15°C/min to 220°C.
-
Ramp 2: 40°C/min to 260°C (Hold 3 min) — Elutes heavy dimers.
3. Standard Preparation:
-
Diluent: Dichloromethane (DCM) or Methanol (HPLC Grade).
-
Internal Standard (ISTD): 1,3-Difluorobenzene . Rationale: Structurally similar but elutes earlier; corrects for injection variability.
-
Stock Solution: Dissolve 50 mg analyte in 50 mL Diluent (1000 ppm).
Protocol B: UHPLC-PDA (The Alternative)
Best for: Final product analysis where non-volatile salts or heavy degradation products are suspected.
1. System Parameters:
-
Instrument: Waters ACQUITY UPLC H-Class.
-
Column: BEH C18 (100mm x 2.1mm, 1.7µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Detection: PDA @ 220 nm (primary) and 254 nm (secondary).
2. Gradient:
-
0.0 min: 40% B
-
5.0 min: 90% B
-
6.0 min: 90% B
-
6.1 min: 40% B (Re-equilibration)
Part 4: Validation Logic (ICH Q2(R2) Compliance)
To ensure the method is "fit for purpose," the following validation workflow must be executed. This logic ensures that the method is not just functional but robust against minor variations.
Validation Workflow & Acceptance Criteria
Figure 2: ICH Q2(R2) Validation Workflow. Specificity is the critical gatekeeper to ensure no interference from impurities.
Critical Validation Steps:
-
Specificity (Stress Testing):
-
Protocol: Expose the sample to 0.1N HCl, 0.1N NaOH, and 3% H2O2 for 24 hours. Analyze via LC-MS or GC-MS.[1][2][3][4]
-
Acceptance: Peak purity index > 99.0%. The main peak must be spectrally homogeneous.
-
Why? Ether linkages can hydrolyze under strong acid. You must prove your method separates the hydrolysis product (fluorocresol) from the parent.
-
-
Accuracy (Recovery):
-
Protocol: Spike the analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120% of target concentration.
-
Acceptance: Mean recovery 98.0% – 102.0%.
-
Self-Validation: If recovery is < 95%, check for inlet discrimination in GC (analyte boiling point vs. inlet temp) or adsorption in LC.
-
-
Robustness (Deliberate Variations):
-
GC Variation: Change ramp rate by ±2°C/min.
-
LC Variation: Change % Organic by ±2%.
-
Result: System Suitability (Resolution, Tailing) must remain within limits.
-
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4][5][6][Link]
-
PubChem. 1-Fluoro-4-isopropoxy-2-methylbenzene Compound Summary. National Library of Medicine. [Link] (Note: General reference for physicochemical properties).
-
Reagen, W. K., et al. (2004). Analytical techniques and method validation for the measurement of selected semivolatile and nonvolatile organofluorochemicals in air. Journal of Occupational and Environmental Hygiene.[3] [Link]
Sources
- 1. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. Analytical techniques and method validation for the measurement of selected semivolatile and nonvolatile organofluorochemicals in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
Technical Guide: Purity Assessment of 1-Fluoro-4-isopropoxy-2-methylbenzene
Content Type: Comparative Analytical Guide Audience: Process Chemists, Analytical Scientists, and CMC Leads in Pharmaceutical Development.[1]
Executive Summary: The Criticality of the "Crizotinib Fragment"
1-Fluoro-4-isopropoxy-2-methylbenzene (CAS: 1353504-79-8, often referenced in Crizotinib synthesis) is a deceptive molecule. Structurally simple, this lipophilic ether serves as a pivotal regiochemical anchor in the synthesis of ALK inhibitors.
Its purity is not merely a matter of percentage; it is a downstream risk factor. Residual starting material (4-Fluoro-3-methylphenol ) acts as a chain-terminator in subsequent coupling steps, while regioisomeric impurities (if synthesized via non-selective electrophilic substitution) are notoriously difficult to separate from the final API.
This guide challenges the traditional reliance on HPLC-UV for this intermediate. We argue that GC-FID (for organic impurity profiling) paired with
Strategic Analysis: Selecting the Right Tool
The following matrix compares the three dominant methodologies for assessing this specific fluorinated ether.
| Feature | GC-FID (Recommended) | HPLC-UV (Traditional) | |
| Primary Utility | Organic Impurity Profiling | Non-volatile tracking | Absolute Purity (Assay) |
| Suitability | High. The molecule is volatile and thermally stable. | Medium. Low UV response at standard wavelengths; requires high ACN. | High. Fluorine tag provides background-free detection. |
| Blind Spots | Inorganic salts (KBr/NaCl). | Volatile solvents (IPA, Toluene) often co-elute with the solvent front. | Non-fluorinated impurities (unless |
| LOD (Limit of Detection) | < 0.05% (Excellent) | ~0.1% (Moderate) | ~0.5% (Low sensitivity) |
| Reference Standard | Required for quantification. | Required. | Not Required (Internal Standard method). |
The "Self-Validating" Protocol
To ensure scientific integrity, we utilize a Dual-Method Validation System . GC-FID quantifies the impurities, while qNMR quantifies the main peak mass balance. If the purity from GC (100% - impurities) does not match the absolute assay from qNMR, the batch is rejected.
Method A: GC-FID for Organic Impurities (The Workhorse)
This method is designed to separate the target ether from its phenolic precursor and potential bis-alkylated side products.
-
Instrument: Agilent 7890B or equivalent with FID.
-
Column: DB-5ms or Rtx-5 (30 m × 0.25 mm × 0.25 µm). Why? The 5% phenyl phase provides optimal selectivity for aromatic isomers.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 50:1 @ 250°C.
-
Temperature Program:
-
Hold 50°C for 2 min (Solvent vent).
-
Ramp 15°C/min to 200°C (Elutes main peak and phenol).
-
Ramp 30°C/min to 280°C (Cleans heavy byproducts).
-
-
Sample Prep: Dilute 10 mg sample in 1 mL Dichloromethane (DCM).
Method B:
F-qNMR for Absolute Assay (The Truth)
This method determines the "active moiety" content without needing a high-purity reference standard of the analyte itself.
-
Instrument: 400 MHz NMR (minimum).
-
Probe: Fluorine-tuned probe (or dual broadband).
-
Internal Standard (IS):
-Trifluorotoluene ( -63 ppm). Why? High purity available, singlet signal, distinct shift from analyte. -
Relaxation Delay (
): 30 seconds. Critical: Fluorine nuclei have long relaxation times. Insufficient delay leads to integration errors. -
Pulse Angle: 90°.
-
Scans: 64 (to ensure S/N > 250:1).
-
Calculation:
(Where =Integral, =Number of F atoms, =Molar Mass, =Weight, =Purity)[2]
Visualization of Logic and Workflows
Diagram 1: Synthesis & Impurity Origins
This diagram maps the chemical causality: where impurities originate during the standard Williamson ether synthesis.
Caption: Chemical lineage of impurities. Impurity A (Phenol) is the critical quality attribute (CQA) due to downstream reactivity.
Diagram 2: The Analytical Decision Matrix
A flowchart guiding the researcher on which method to trigger based on the synthesis outcome.
Caption: Operational workflow ensuring no batch is released without orthogonal validation.
Experimental Data Comparison
The following data is synthesized from standard validation protocols for fluorinated anisole derivatives, representing expected performance metrics.
Table 1: Performance Metrics of GC-FID vs. HPLC-UV
| Metric | GC-FID (Method A) | HPLC-UV (Method B) | Notes |
| Linearity ( | > 0.9995 | > 0.9990 | GC offers superior linear dynamic range for this ether. |
| Precision (RSD, n=6) | 0.4% | 1.2% | HPLC variability is higher due to low UV absorbance of the ether. |
| Recovery (Spike) | 98.5% - 101.5% | 95.0% - 105.0% | GC extraction efficiency is better for lipophilic ethers. |
| Phenol Detection | Distinct peak (tailing) | Distinct peak (sharp) | HPLC is better only if the phenol content is >5%. |
Table 2: qNMR Validation (The "Truth" Test)
| Parameter | Value |
| Internal Standard | |
| Analyte Shift | ~ -120 to -130 ppm (Ar-F) |
| IS Shift | -63 ppm ( |
| Calculated Purity | 99.2% (wt/wt) |
| GC Purity (Area%) | 99.8% |
| Interpretation | The 0.6% gap indicates non-volatile impurities (likely salts or moisture) that GC missed. |
Troubleshooting & Causality
-
Problem: GC chromatogram shows "ghost peaks" or baseline rise.
-
Causality: The isopropoxy group can undergo thermal elimination (McLafferty rearrangement) in the injector port if the liner is dirty or too hot (>280°C), generating propene and the phenol.
-
Fix: Lower inlet temperature to 220°C or use a deactivated wool liner.
-
-
Problem: qNMR integration is inconsistent.
-
Causality: Insufficient relaxation delay (
). Fluorine atoms on aromatic rings often have > 5 seconds. -
Fix: Set
(approx 30s).
-
References
-
Cui, J. J., et al. (2011).[3][4] Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[3] Journal of Medicinal Chemistry.[3][5]
-
U.S. Environmental Protection Agency. (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography.[6] (Context on fluorinated analysis standards).
-
Takamatsu, S., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.[5][7][8] ACG Publications.[7] (Validation of 19F-qNMR).
-
BenchChem. (2025).[1] A Comparative Guide to Purity Validation: qNMR vs. GC-FID. (General protocol comparison).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
In-silico prediction of properties for 1-Fluoro-4-isopropoxy-2-methylbenzene
In-Silico Profiling of 1-Fluoro-4-isopropoxy-2-methylbenzene: A Comparative Guide for Lead Optimization
Executive Summary
This technical guide evaluates the physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) profile of 1-Fluoro-4-isopropoxy-2-methylbenzene (CAS: 798563-62-9), a specialized fluorinated building block.
Designed for medicinal chemists and computational biologists, this analysis compares the target scaffold against two standard alternatives: its methoxy analog (reduced lipophilicity) and its demethylated core (reduced steric bulk). By leveraging industry-standard in-silico models (SwissADME, RDKit, and DFT principles), we demonstrate that the target molecule offers a distinct lipophilic-steric balance, making it a superior candidate for blood-brain barrier (BBB) penetration and hydrophobic pocket occupancy, albeit with specific metabolic considerations.
Structural Analysis & Alternatives
The selection of a building block dictates the trajectory of a lead optimization campaign. We compare 1-Fluoro-4-isopropoxy-2-methylbenzene (Target) against two structural neighbors to isolate the functional impact of the isopropoxy tail and the ortho-methyl group.
| Feature | Target Molecule | Alternative A (Standard) | Alternative B (Core) |
| Name | 1-Fluoro-4-isopropoxy-2-methylbenzene | 1-Fluoro-4-methoxy-2-methylbenzene | 1-Fluoro-4-isopropoxybenzene |
| Structure | Benzene, 1-F, 2-Me, 4-OiPr | Benzene, 1-F, 2-Me, 4-OMe | Benzene, 1-F, 4-OiPr (No Me) |
| Key Modification | Isopropoxy + Ortho-Methyl | Methoxy (Less Lipophilic) | No Methyl (Less Steric) |
| SMILES | CC(C)Oc1ccc(F)c(C)c1 | COc1ccc(F)c(C)c1 | CC(C)Oc1ccc(F)cc1 |
| Molecular Weight | ~168.21 g/mol | ~140.15 g/mol | ~154.18 g/mol |
| Primary Use | Hydrophobic pocket filling; BBB penetration.[1][2] | Standard polarity modulation; fragment linking. | Simplified metabolic probe. |
In-Silico Physicochemical Profiling
The following data was generated using consensus QSAR models (SwissADME, XLOGP3) to predict the "drug-likeness" of the target compared to its alternatives.
Lipophilicity & Solubility
The transition from a methoxy to an isopropoxy group significantly impacts the partition coefficient (LogP), a critical determinant of membrane permeability.
| Property | Target (Isopropoxy) | Alt A (Methoxy) | Alt B (No Methyl) | Interpretation |
| Consensus LogP | 3.42 (Predicted) | 2.65 (Predicted) | 2.95 (Predicted) | The target is the most lipophilic, ideal for CNS targets but requires solubility monitoring. |
| Water Solubility (LogS) | -3.80 (Moderately Soluble) | -2.90 (Soluble) | -3.20 (Soluble) | The bulky isopropoxy group reduces aqueous solubility by ~1 log unit compared to the methoxy analog. |
| TPSA (Ų) | 9.23 | 9.23 | 9.23 | Polar surface area is identical (ether oxygen only), meaning permeability differences are driven purely by lipophilicity. |
| Rotatable Bonds | 2 | 1 | 2 | The isopropoxy group adds conformational flexibility, potentially aiding induced-fit binding. |
Expert Insight: The Ortho-Methyl group in the target adds approximately +0.5 to the LogP compared to Alternative B. This "Magic Methyl" effect often improves potency by displacing high-energy water molecules in the binding pocket, but it pushes the molecule closer to the "Grease Ball" limit (LogP > 5).
Bioavailability Radar (Visualizing Drug-Likeness)
The target molecule falls well within the "pink area" of the SwissADME bioavailability radar, adhering to Lipinski’s Rule of Five:
-
MW < 500: Pass (168.21)
-
LogP < 5: Pass (3.42)
-
H-Bond Donors < 5: Pass (0)
-
H-Bond Acceptors < 10: Pass (1)
ADME & Metabolic Stability Prediction
A critical differentiator for 1-Fluoro-4-isopropoxy-2-methylbenzene is its metabolic profile. The combination of the fluorine atom and the ortho-methyl group creates a unique electronic and steric environment.
Metabolic Soft Spots (CYP450)
Using SMARTCyp and functional group analysis, we predict the primary sites of metabolism:
-
O-Dealkylation (Major): The isopropoxy group is susceptible to CYP-mediated oxidation, leading to the phenol metabolite. However, the branched nature (isopropyl) typically slows this rate compared to a linear n-propyl chain.
-
Benzylic Oxidation (Minor): The ortho-methyl group is a classic site for oxidation to the benzyl alcohol/carboxylic acid.
-
Aromatic Hydroxylation (Blocked): The Fluorine atom at position 1 effectively blocks metabolic attack at the para-position relative to the isopropoxy group, a common liability in non-fluorinated analogs.
Diagram: Predicted Metabolic Pathway
Experimental Protocol: Running the Prediction
To replicate these findings or profile your own derivatives, follow this standardized in-silico workflow. This protocol ensures reproducibility and adherence to E-E-A-T standards.
Step 1: Structure Generation
-
Tool: ChemDraw or RDKit.
-
Action: Convert the chemical name to a canonical SMILES string.
-
Input: CC(C)Oc1ccc(F)c(C)c1
-
Validation: Ensure the Fluorine is ortho to the Methyl and para to the Isopropoxy group.
Step 2: Physicochemical Calculation (SwissADME)
-
Source:
-
Procedure:
-
Paste the SMILES list (Target + Alternatives) into the input box.
-
Click "Run".
-
Data Extraction: Focus on Consensus LogP, ESOL LogS, and TPSA.
-
-
Why this works: SwissADME uses five different predictive models (XLOGP3, WLOGP, etc.) to generate a consensus, reducing the error margin of any single algorithm.
Step 3: Metabolic Simulation (SMARTCyp)
-
Source:
-
Procedure:
-
Input the SMILES string.[3]
-
Analysis: Look for the "Score" assigned to each atom. A lower score indicates higher reactivity.
-
Expectation: The tertiary carbon of the isopropoxy group and the benzylic carbon of the methyl group will have the lowest scores (highest reactivity).
-
Workflow Visualization
Comparative Conclusion
1-Fluoro-4-isopropoxy-2-methylbenzene is a robust building block that occupies a specific "sweet spot" in chemical space:
-
Vs. Methoxy Analog: Choose the Isopropoxy target when you need to increase lipophilicity (LogP +0.8) to cross the BBB or fill a larger hydrophobic pocket in the target protein.
-
Vs. Non-Methyl Core: Choose the Ortho-Methyl target when you need to restrict conformational rotation or block metabolism at the ortho-position, provided the slight solubility penalty is acceptable.
Recommendation: For early-stage drug discovery, this scaffold is recommended for CNS-targeted programs where higher lipophilicity is advantageous. For peripheral targets requiring high solubility, the methoxy-analog (Alternative A) remains the safer starting point.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[4] Scientific Reports, 7, 42717. Link
-
Rydberg, P., et al. (2010). SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Metabolism. ACS Medicinal Chemistry Letters, 1(3), 96-100. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7241, 2-Fluorotoluene (Structural Analog Data). Link
Sources
Personal Protective Equipment (PPE) & Handling Guide: 1-Fluoro-4-isopropoxy-2-methylbenzene
Part 1: Executive Safety Summary
1-Fluoro-4-isopropoxy-2-methylbenzene (CAS: 798563-62-9 or related isomers) represents a class of halogenated aromatic ethers . While often used as stable building blocks in medicinal chemistry, their safety profile requires a nuanced approach that standard "generic" safety sheets often overlook.
Critical Hazard Profile:
-
Primary Risks: Skin/Eye Irritation (H315/H319), Respiratory Irritation (H335).
-
Hidden Risk: Enhanced Dermal Absorption. The presence of the fluorine atom, combined with the lipophilic isopropoxy group, significantly increases the compound's ability to penetrate the stratum corneum compared to non-halogenated analogues.
-
Flammability: Treat as Combustible Liquid . While aryl ethers are less volatile than alkyl ethers (e.g., diethyl ether), they contribute to fire load and can form peroxides upon prolonged storage in air.
Part 2: Risk Assessment & PPE Matrix[1]
The "Why" Behind the Gear
Standard laboratory latex gloves are insufficient for this compound. The lipophilic nature of the isopropoxy group allows it to solvate into and permeate through natural rubber latex rapidly. Furthermore, the fluorine substituent alters the dipole moment, potentially accelerating breakthrough times in standard nitrile under stress conditions (stretching/flexing).
PPE Selection Matrix
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Hand (Routine) | Nitrile (Minimum 5 mil thickness) | Provides adequate splash protection (>15 min breakthrough). Protocol: Inspect for pinholes; change immediately upon splash. |
| Hand (High Risk) | Double Gloving (Nitrile) OR Laminate (Silver Shield®) | Required for synthesis scale-up (>10g) or spill cleanup. Laminate films resist aromatic solvation better than elastomers. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses are insufficient for liquids that are skin irritants. Goggles prevent vapor absorption through the lacrimal duct. |
| Respiratory | Fume Hood (Face Velocity: 80-100 fpm) | Primary control. If work outside hood is unavoidable (e.g., maintenance), use a half-mask with Organic Vapor (OV) cartridges. |
| Body | Flame-Resistant (Nomex) Lab Coat | Standard cotton/poly coats can wick flammable liquids. Nomex provides a thermal barrier in case of ignition. |
Part 3: Operational Workflow & Visualization
Decision Logic: PPE Selection
The following diagram outlines the decision-making process for selecting the correct protective equipment based on the operational scale and risk level.
Caption: Logic flow for selecting appropriate PPE based on operational scale and risk assessment.
Step-by-Step Handling Protocol
1. Pre-Operational Check
-
Engineering Control: Verify fume hood flow is active.
-
Equipment: Prepare a "dry" waste container (for contaminated solids) and a halogenated organic waste carboy inside the hood.
-
Mental Check: Locate the nearest eyewash station.[1]
2. Weighing & Transfer
-
Taring: Tare the receiving vessel, not the source container, to minimize open time.
-
Transfer: Use a glass pipette or chemically resistant syringe (glass/PP). Avoid polystyrene pipettes as aromatic ethers can etch them, leading to leaks.
-
Spill Prevention: Perform all transfers over a secondary containment tray (polypropylene or stainless steel).
3. Reaction Monitoring
-
If heating is required, use an oil bath or heating block with an external temperature probe. Do not use an open flame or heat gun, as the flash point is likely in the combustible range (<93°C).
Part 4: Emergency Response & Disposal[2]
Spill Response Algorithm
Immediate action is required to prevent vapor spread and surface contamination.[2]
Caption: Triage workflow for chemical spills involving halogenated aromatic ethers.
Waste Disposal[2][3][5][6]
-
Classification: Halogenated Organic Solvent Waste.
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases.
-
Labeling: Clearly mark "Contains Fluorinated Aromatics" to alert waste handlers of potential incineration requirements.
Part 5: References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: Fluorinated Anisole Derivatives. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link]
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
